molecular formula C10H17N3 B1397424 2-(Tert-butyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 1250444-05-3

2-(Tert-butyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No. B1397424
CAS RN: 1250444-05-3
M. Wt: 179.26 g/mol
InChI Key: LOYQOHGGHGVONM-UHFFFAOYSA-N
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Description

The compound “2-(Tert-butyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine” is a type of pyrazine compound. Pyrazines are aromatic compounds that contain a six-membered ring with two nitrogen atoms and four carbon atoms . They are often used as building blocks in organic synthesis and pharmaceutical intermediates .


Synthesis Analysis

The synthesis of similar pyrazine compounds often involves reactions like the Suzuki–Miyaura coupling . This reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds by coupling boronic acids with organic halides . In the case of pyrazine compounds, the reaction often proceeds via the formation of intermediates .


Molecular Structure Analysis

The molecular structure of pyrazine compounds can be analyzed using techniques like X-ray diffraction . This allows for the determination of the shape of the molecule and the lengths and types of chemical bonds .


Chemical Reactions Analysis

Pyrazine compounds can undergo a variety of chemical reactions. For example, a reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate can lead to the formation of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazine compounds can be determined using various spectroscopic techniques. For example, the IR spectrum can provide information about the types of bonds present in the molecule, while the NMR spectrum can provide information about the structure of the molecule .

Scientific Research Applications

Antibacterial Activity

The pyrazine derivatives have been studied for their potential antibacterial properties. For instance, triazolo[4,3-a]pyrazine derivatives have shown inhibitory activities against bacteria such as Staphylococcus aureus and Escherichia coli. The structure–activity relationship indicates that certain moieties attached to the pyrazine nucleus can enhance antibacterial effectiveness .

Photosynthesis Inhibition

Some pyrazine compounds have been tested for their ability to inhibit photosynthesis. This application is particularly relevant in the development of herbicides. The inhibitory activity is quantified using IC50 values, which measure the concentration needed to inhibit photosynthesis by 50% .

Antimycobacterial and Antifungal Activities

Pyrazine derivatives have also been evaluated for their antimycobacterial and antifungal activities. These properties make them candidates for developing new treatments against mycobacterial infections, such as tuberculosis, and fungal infections .

Nonlinear Optical Properties

Pyrazine compounds have been used in the synthesis of metal complexes with interesting optical properties. For example, a Zn(II) complex synthesized using a pyrazine ligand exhibited nonlinear optical properties, which are valuable in photonics and optoelectronics .

Mechanism of Action

The mechanism of action of pyrazine compounds can vary depending on their structure and the specific reaction they are involved in. For example, in the Suzuki–Miyaura coupling, the reaction involves an oxidative addition step where palladium donates electrons to form a new Pd-C bond, and a transmetalation step where the organic groups are transferred from boron to palladium .

Safety and Hazards

The safety and hazards associated with pyrazine compounds can vary depending on their specific structure. It’s important to refer to the safety data sheet of the specific compound for detailed information .

properties

IUPAC Name

2-tert-butyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-10(2,3)9-6-8-7-11-4-5-13(8)12-9/h6,11H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYQOHGGHGVONM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2CCNCC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Tert-butyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
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2-(Tert-butyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
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2-(Tert-butyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
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2-(Tert-butyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Reactant of Route 5
2-(Tert-butyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Reactant of Route 6
2-(Tert-butyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

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